

# Spectroscopic Analysis of Buclosamide and its Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: **Buclosamide**

Cat. No.: **B1193894**

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These application notes provide a detailed overview of the spectroscopic techniques used to characterize **Buclosamide** and its derivatives. The information is intended to guide researchers in the structural elucidation and analysis of this class of compounds, which are of interest for their potential therapeutic activities.

## Introduction

**Buclosamide**, N-butyl-4-chloro-2-hydroxybenzamide, is a salicylanilide derivative with known antifungal properties.<sup>[1]</sup> Spectroscopic analysis is crucial for the confirmation of its chemical structure, the identification of related impurities or derivatives, and for understanding its chemical properties. This document outlines the application of key spectroscopic methods—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—in the analysis of **Buclosamide**.

## Spectroscopic Data of Buclosamide

A summary of the expected spectroscopic data for **Buclosamide** is presented below. This data is compiled from typical values for salicylanilide derivatives and publicly available information.  
<sup>[2][3][4][5]</sup>

Table 1: Summary of Spectroscopic Data for **Buclosamide**

Spectroscopic Technique	Parameter	Observed Value/Range	Interpretation
UV-Vis Spectroscopy	$\lambda_{\text{max}}$	~280-320 nm	$\pi \rightarrow \pi^*$ transitions in the aromatic ring.
Infrared (IR) Spectroscopy	Wavenumber ( $\text{cm}^{-1}$ )	~3300-3500 (N-H stretch, amide)	Characteristic functional group vibrations.
		~3100-3300 (O-H stretch, phenol)	
		~2800-3000 (C-H stretch, alkyl)	
		~1630-1680 (C=O stretch, amide I)	
		~1500-1600 (C=C stretch, aromatic)	
		~1520-1550 (N-H bend, amide II)	
		~1200-1300 (C-O stretch, phenol)	
		~700-850 (C-Cl stretch)	
<sup>1</sup> H NMR Spectroscopy	Chemical Shift ( $\delta$ , ppm)	~0.9 (t, 3H)	Butyl chain protons.
		~1.4 (sextet, 2H)	
		~1.6 (quintet, 2H)	
		~3.4 (q, 2H)	
		~6.8-7.8 (m, 3H)	Aromatic protons.
		~8.5 (s, 1H)	Amide N-H proton.

~11-12 (s, 1H)	Phenolic O-H proton.		
<sup>13</sup> C NMR Spectroscopy	Chemical Shift ( $\delta$ , ppm)	~13-14 (CH <sub>3</sub> )	Butyl chain carbons.
~20-21 (CH <sub>2</sub> )			
~31-32 (CH <sub>2</sub> )			
~40-41 (CH <sub>2</sub> )			
~115-140 (Aromatic C-H & C-Cl)		Aromatic carbons.	
~160-162 (Aromatic C-OH)			
~168-170 (C=O, amide)	Carbonyl carbon.		
Mass Spectrometry (GC-MS)	m/z	227 (M <sup>+</sup> )	Molecular ion peak.
157	Fragment ion.		
155	Fragment ion (base peak).		

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Buclosamide**. Instrument parameters should be optimized for the specific equipment used.

### UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of **Buclosamide**.

Protocol:

- Sample Preparation: Prepare a stock solution of **Buclosamide** in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10  $\mu$ g/mL).

- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Blank: Use the solvent as a blank to zero the instrument.
- Measurement: Record the absorbance spectrum from 200 to 400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Buclosamide**.

Protocol:

- Sample Preparation:
  - KBr Pellet Method: Mix 1-2 mg of **Buclosamide** with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Measurement: Acquire the IR spectrum of the sample from 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of **Buclosamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **Buclosamide**.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **Buclosamide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.

- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Integrate the signals to determine the relative number of protons.
  - Analyze the splitting patterns (multiplicity) to determine proton coupling.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to determine the number of unique carbon environments.
  - Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- Data Analysis: Assign the chemical shifts to the respective protons and carbons in the **Buclosamide** structure.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Buclosamide**.

Protocol:

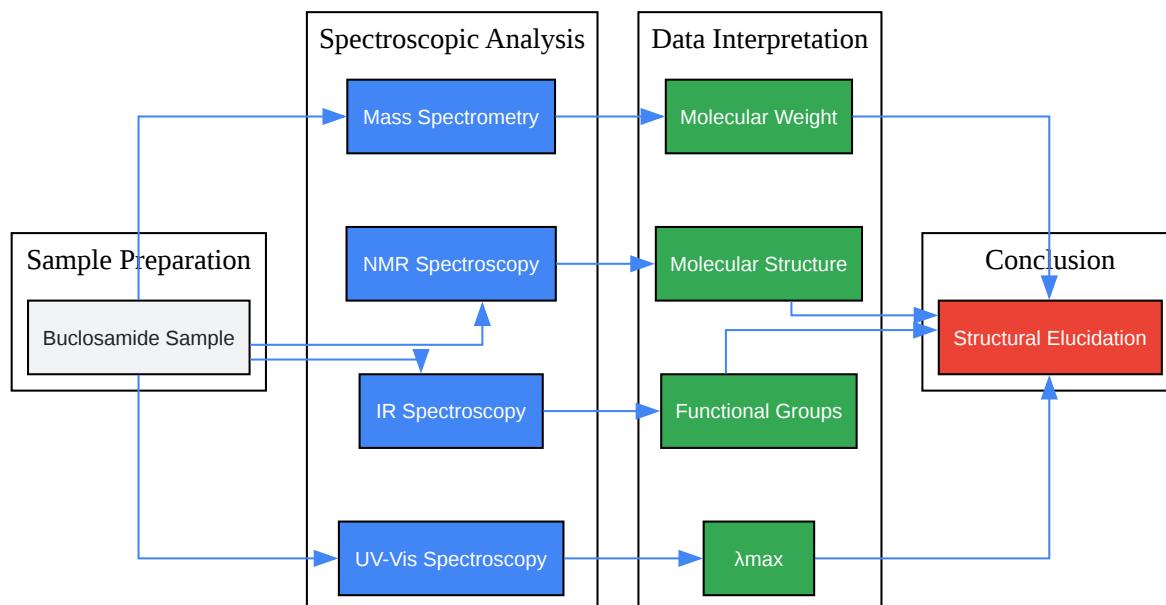
- Sample Preparation: Dissolve a small amount of **Buclosamide** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS).
- Method:
  - GC-MS: Inject the sample into a gas chromatograph coupled to a mass spectrometer. The sample is vaporized and then ionized.

- LC-MS: Inject the sample into a liquid chromatograph coupled to a mass spectrometer. The sample is separated by the LC column and then ionized.
- Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion and major fragment ions.
- Data Analysis: Identify the molecular ion peak ( $M^+$ ) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

## Visualization of Experimental Workflow and Potential Signaling Pathway

### General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **Buclosamide**.

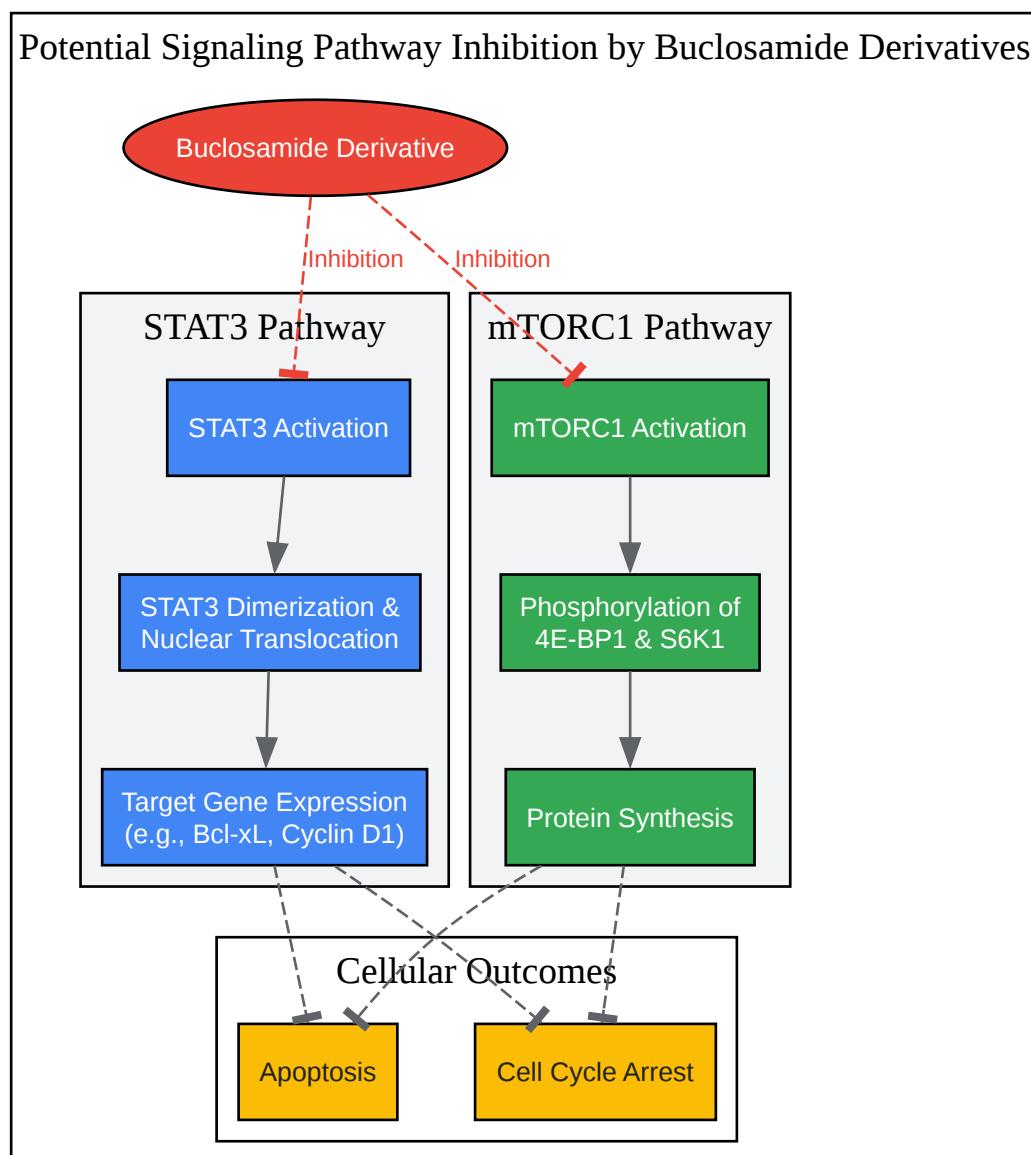


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Caption: Workflow for Spectroscopic Analysis of **Buclosamide**.

## Potential Signaling Pathway Inhibition

While the direct molecular targets of **Buclosamide** are not extensively studied, its structural analog, Niclosamide, has been shown to inhibit the STAT3 and mTORC1 signaling pathways, which are often dysregulated in cancer. This suggests a potential mechanism of action for **Buclosamide** and its derivatives that could be explored in drug development.



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Caption: Potential Inhibition of STAT3 and mTORC1 Pathways.

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